molecular formula C9H16ClN3 B8072730 N1,N1-Dimethyl-1-(4-pyridinyl)-1,2-ethanediamine hydrochloride

N1,N1-Dimethyl-1-(4-pyridinyl)-1,2-ethanediamine hydrochloride

Cat. No.: B8072730
M. Wt: 201.70 g/mol
InChI Key: LLSCWVUKLQGMQU-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-1-(4-pyridinyl)-1,2-ethanediamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as diamines. This compound is characterized by the presence of a pyridine ring attached to an ethanediamine backbone, with two methyl groups attached to the nitrogen atom. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethyl-1-(4-pyridinyl)-1,2-ethanediamine hydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with N,N-dimethylethylenediamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-1-(4-pyridinyl)-1,2-ethanediamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the amine groups are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or catalyst.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine or amine derivatives.

Scientific Research Applications

N1,N1-Dimethyl-1-(4-pyridinyl)-1,2-ethanediamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-1-(4-pyridinyl)-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-Dimethyl-1-(2-pyridinyl)-1,2-ethanediamine hydrochloride
  • N1,N1-Dimethyl-1-(3-pyridinyl)-1,2-ethanediamine hydrochloride
  • N1,N1-Dimethyl-1-(4-pyridinyl)-1,3-propanediamine hydrochloride

Uniqueness

N1,N1-Dimethyl-1-(4-pyridinyl)-1,2-ethanediamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the pyridine ring and the presence of dimethyl groups on the nitrogen atom contribute to its reactivity and interaction with molecular targets, making it valuable for various research applications.

Properties

IUPAC Name

N,N-dimethyl-1-pyridin-4-ylethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c1-12(2)9(7-10)8-3-5-11-6-4-8;/h3-6,9H,7,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSCWVUKLQGMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=NC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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